molecular formula C11H20BrNO2 B12288447 tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate

tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate

Cat. No.: B12288447
M. Wt: 278.19 g/mol
InChI Key: WUARHZWSFMJLHR-IUCAKERBSA-N
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Description

Tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) under specific conditions.

    Esterification: The tert-butyl ester is formed through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid.

Scientific Research Applications

Tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4S)-2-(chloromethyl)-4-methyl-pyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

Tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into target molecules, facilitating further functionalization.

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

WUARHZWSFMJLHR-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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